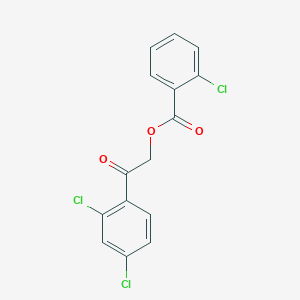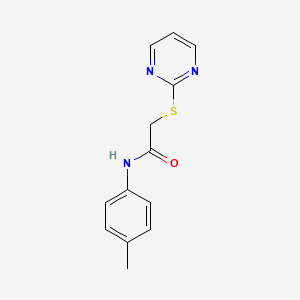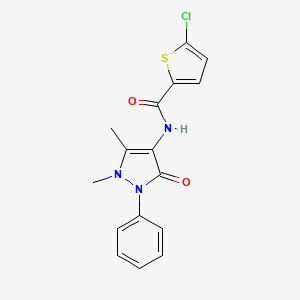
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, which is a cyclic hydrocarbon with a unique molecular structure. This compound is also known as ADX-47273 and has been found to have potential therapeutic effects on various diseases, including neurological disorders.
Mécanisme D'action
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide acts as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of various neurological disorders. By modulating the activity of this receptor, this compound can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound can also reduce the symptoms of anxiety and depression in these animal models. Additionally, this compound has been found to have neuroprotective effects, which can prevent the degeneration of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for mGluR5 receptors. This compound does not interact with other receptors in the brain, which can minimize the risk of unwanted side effects. However, the limitations of using this compound in lab experiments include its low solubility in water and its high cost.
Orientations Futures
There are several future directions for the research on N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide. One of the potential applications of this compound is in the treatment of drug addiction. Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, this compound can reduce the withdrawal symptoms associated with drug addiction.
Another potential application of this compound is in the treatment of pain. Studies have shown that this compound can reduce the hypersensitivity to pain in animal models of neuropathic pain. Additionally, this compound can reduce the inflammation associated with pain.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic effects on various neurological disorders. This compound acts as a positive allosteric modulator of mGluR5 receptors and can improve cognitive function, memory, and reduce the symptoms of anxiety and depression. Future research on this compound may lead to the development of novel treatments for drug addiction and pain.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide involves the reaction between 2,4-dimethylphenol and N-2-adamantylglycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-2-adamantyl-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and schizophrenia. Studies have shown that this compound can modulate the activity of certain receptors in the brain, which are involved in the regulation of cognitive function and behavior.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-12-3-4-18(13(2)5-12)23-11-19(22)21-20-16-7-14-6-15(9-16)10-17(20)8-14/h3-5,14-17,20H,6-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXCEHFHTMIGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)

![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)